15-epi-PGA1
Overview
Description
15-epi Prostaglandin A1 (15-epi PGA1) is the 15 ® stereoisomer of PGA1. It belongs to the prostaglandin family, specifically the A-series. These compounds are natural products found in gorgonian soft corals
Mechanism of Action
Target of Action
15-epi-PGA1 is the 15® stereoisomer of PGA1 . Prostaglandins of the A-series, including some with 15® stereochemistry, are natural products of gorgonian soft corals
Mode of Action
It’s known that pga1 causes renal vasodilation, increased urine sodium excretion, and decreased arterial pressure in hypertensive patients .
Biochemical Pathways
Prostaglandins are known to play a role in a variety of physiological processes, including inflammation, vascular homeostasis, and renal function .
Pharmacokinetics
It’s known that the compound is soluble in dmf (>50 mg/ml), dmso (>75 mg/ml), ethanol (>100 mg/ml), and pbs ph 72 (>24 mg/ml) .
Result of Action
Pga1 is known to cause renal vasodilation, increased urine sodium excretion, and decreased arterial pressure in hypertensive patients .
Action Environment
Biochemical Analysis
Biochemical Properties
The biochemical properties of 15-epi-PGA1 are not well-documented in the literature. Pga1, the stereoisomer of this compound, is known to interact with various enzymes, proteins, and other biomolecules. For instance, PGA1 has been reported to cause renal vasodilation, increased urine sodium excretion, and decreased arterial pressure in hypertensive patients
Cellular Effects
Pga1, the stereoisomer of this compound, has been reported to influence cell function by causing renal vasodilation, increasing urine sodium excretion, and decreasing arterial pressure in hypertensive patients
Molecular Mechanism
Pga1, the stereoisomer of this compound, has been reported to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthetic routes for 15-epi PGA1 involve specific reaction conditions. Unfortunately, detailed industrial production methods are not widely available in the literature. Researchers typically obtain 15-epi PGA1 through chemical synthesis or isolation from natural sources.
Chemical Reactions Analysis
15-epi PGA1 can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the desired modifications. The major products formed depend on the specific reaction pathway.
Scientific Research Applications
Despite limited information, 15-epi PGA1 may find applications in various fields:
Chemistry: Investigating its reactivity and potential as a synthetic intermediate.
Biology: Studying its effects on cellular processes and signaling pathways.
Medicine: Exploring its pharmacological properties, especially related to renal vasodilation and blood pressure regulation.
Industry: Assessing its potential as a starting material for drug development or other bioactive compounds.
Comparison with Similar Compounds
While 15-epi PGA1 is unique due to its stereochemistry, it shares similarities with other prostaglandins. Some related compounds include PGA1 (without the 15-epi modification) and other A-series prostaglandins.
Properties
IUPAC Name |
7-[(1R,2S)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKHCLZFGPIKKU-AHUSATQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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